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Ethyl 5,5,5-trifluoro-3-oxopentanoate

Cat. No.: B168460
CAS No.: 127146-29-6
M. Wt: 198.14 g/mol
InChI Key: DMWAVAOXEHOQME-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Modern Science

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and life sciences. wikipedia.orgorganic-chemistry.org Fluorine-containing compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. uomustansiriyah.edu.iq The unique properties of fluorine, such as its high electronegativity and small size, can dramatically alter the physical, chemical, and biological characteristics of a parent molecule. organic-chemistry.org This has led to a steady rise in the number of fluorinated organic molecules achieving commercial status. For instance, fluorine-containing compounds now represent a significant percentage of all commercial crop protection agents and are heavily featured in pharmaceutical development. wikipedia.org

Role of Trifluoromethyl Group in Enhancing Chemical Properties

The trifluoromethyl (-CF₃) group is particularly influential in modifying molecular properties. researchgate.net Its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms, can significantly impact the electronic environment of a molecule. achemblock.com This electronic modulation can enhance binding affinity to biological targets by influencing electrostatic interactions and hydrogen bonding capabilities. achemblock.com

Impact on Metabolic Stability and Pharmacokinetic Profiles

A primary advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes in the body. achemblock.com When a reactive site on a molecule, such as a methyl group, is replaced with a trifluoromethyl group, that position is effectively blocked from metabolic oxidation. nih.gov

This increased stability leads to improved pharmacokinetic profiles, meaning the drug is processed more favorably by the body. achemblock.com Enhanced metabolic stability can prolong the half-life of a drug, increase its bioavailability, and ensure that it remains active for a longer period. achemblock.com This protective effect is a key reason why trifluoromethyl groups are found in numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the HIV reverse transcriptase inhibitor efavirenz (B1671121) (Sustiva). achemblock.comnih.gov

Overview of β-Keto Esters as Versatile Synthons in Organic Chemistry

β-Keto esters are a class of organic compounds characterized by a ketone functional group located on the carbon atom beta (the second carbon away) to an ester group. libretexts.org These compounds are considered essential synthons in organic chemistry because they serve as key intermediates in the synthesis of a wide variety of complex molecules. youtube.comchebanov.org Their utility stems from their unique structural arrangement, which confers versatile reactivity. libretexts.orgresearchgate.net They are foundational building blocks in numerous synthetic pathways, particularly those aimed at constructing larger, more intricate carbon skeletons for pharmaceuticals and natural products. libretexts.orgchebanov.org

Dual Electrophilic and Nucleophilic Sites

The versatility of β-keto esters is rooted in their possession of both electrophilic and nucleophilic reactive sites. youtube.comethernet.edu.et The carbonyl carbons of both the ketone and the ester groups are electrophilic, meaning they are susceptible to attack by nucleophiles.

Conversely, the α-carbon (the carbon between the two carbonyl groups) is flanked by two electron-withdrawing carbonyl groups, making its attached protons unusually acidic. libretexts.org In the presence of a base, one of these protons can be easily removed to form a stabilized enolate ion. researchgate.netethernet.edu.et This enolate is a potent carbon-based nucleophile, capable of attacking various electrophiles to form new carbon-carbon bonds. ethernet.edu.et This dual reactivity allows β-keto esters to participate in a wide range of chemical transformations. youtube.com

Importance in Complex Molecule Synthesis

The ability to act as both an electrophile and a nucleophile makes β-keto esters invaluable in the synthesis of complex molecules. libretexts.orgyoutube.com They are frequently used in condensation reactions, such as the Claisen condensation, to build larger carbon chains. organic-chemistry.orgethernet.edu.et The nucleophilic enolate can be used in alkylation and acylation reactions to introduce new substituents. Furthermore, the ketone and ester functionalities within the β-keto ester can be selectively modified through reactions like reduction, hydrolysis, and decarboxylation to generate different chemical structures. libretexts.org This adaptability makes them key intermediates in the synthesis of natural products and medicinally important compounds. chebanov.orgethernet.edu.et

Research Trajectory of Ethyl 5,5,5-trifluoro-3-oxopentanoate

The research trajectory of this compound is primarily defined by its role as a specialized building block in synthetic organic chemistry. Its synthesis is typically achieved through a crossed or mixed Claisen condensation, a carbon-carbon bond-forming reaction where an ester enolate reacts with a different ester. wikipedia.orgorganic-chemistry.org In this case, the reaction would likely involve the condensation of ethyl acetate (B1210297) with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium ethoxide. wikipedia.org

Once synthesized, this compound serves as a precursor for introducing the trifluoroacetyl ethyl group (-CH₂C(=O)CH₂CF₃) into more complex structures. Its research applications center on its use in multicomponent reactions to construct diverse heterocyclic scaffolds. nih.gov The dual electrophilic-nucleophilic nature of the β-keto ester moiety allows it to react with various binucleophiles in cyclocondensation reactions, leading to the formation of fluorinated pyrimidines, pyridones, and other heterocyclic systems that are of significant interest in medicinal and materials chemistry. The presence of the trifluoromethyl group in these resulting molecules is highly desirable for the property enhancements discussed previously, making this compound a key intermediate in the ongoing development of novel fluorinated compounds.

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 127146-29-6
Molecular Formula C₇H₉F₃O₃
Molecular Weight 198.14 g/mol
IUPAC Name This compound
Synonyms 5,5,5-Trifluoro-3-oxopentanoic acid ethyl ester

Table 2: Comparison of Trifluoromethyl (-CF₃) and Methyl (-CH₃) Group Properties

PropertyTrifluoromethyl Group (-CF₃)Methyl Group (-CH₃)
Electronegativity Strongly electron-withdrawingWeakly electron-donating
Lipophilicity (Hansch π) High (hydrophobic)Moderate
Steric Size (van der Waals) Larger than hydrogen, similar to chlorineLarger than hydrogen
Metabolic Stability High; resistant to oxidative metabolismSusceptible to oxidative metabolism
Bond Strength (C-X) C-F bond is very strongC-H bond is weaker

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9F3O3 B168460 Ethyl 5,5,5-trifluoro-3-oxopentanoate CAS No. 127146-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5,5,5-trifluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWAVAOXEHOQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560917
Record name Ethyl 5,5,5-trifluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127146-29-6
Record name Ethyl 5,5,5-trifluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies

Classical and Established Synthesis Routes

A primary and well-established method for synthesizing β-keto esters like ethyl 5,5,5-trifluoro-3-oxopentanoate is the Claisen condensation. uomustansiriyah.edu.iqlibretexts.org This reaction involves the condensation of an ester with an enolizable ester in the presence of a base. organic-chemistry.org For the synthesis of the title compound, a mixed or "crossed" Claisen condensation is employed. organic-chemistry.org Typically, this involves the reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297). capes.gov.brgoogle.com The reaction is driven by the formation of a stabilized enolate of the resulting β-keto ester. organic-chemistry.org

The process generally uses a strong base, such as sodium ethoxide, to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. uomustansiriyah.edu.iqlibretexts.org This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. capes.gov.br Subsequent elimination of an ethoxide ion yields the desired β-keto ester. libretexts.orgyoutube.com To ensure the reaction proceeds to completion, a base is used in stoichiometric amounts to deprotonate the product, shifting the equilibrium according to Le Chatelier's principle. libretexts.org Acidification in a final workup step regenerates the final product. uomustansiriyah.edu.iq

A common procedure involves the condensation of ethyl trifluoroacetate and ethyl acetate using sodium ethoxide in a solvent like cyclohexane. google.com The resulting enolate is then neutralized with a mild acid, such as formic acid, to yield this compound, which is then isolated by distillation. google.com

Table 1: Example of Claisen Condensation for Ethyl 4,4,4-trifluoroacetoacetate (an isomer)

Reactant 1Reactant 2Catalyst/BaseSolventYieldPurity
Ethyl trifluoroacetateEthyl acetateSodium ethoxide (ethanol solution)Methyl tertiary butyl ether83.4%95.5%
Ethyl trifluoroacetateEthyl acetateSodium ethoxide (ethanol solution)Tetrahydrofuran (B95107)82.2%95.2%
Ethyl trifluoroacetateEthyl acetateSodium ethoxide (ethanol solution)Ethyl acetate85.6%96.7%

This data is for the synthesis of the related isomer, ethyl 4,4,4-trifluoroacetoacetate, illustrating typical yields and conditions for this type of transformation. google.com

An alternative approach involves the acylation of ethyl acetoacetate (B1235776). While direct acylation at the central carbon can be challenging, the reaction can be guided by leveraging the nucleophilic character of the enolate form of ethyl acetoacetate.

Ethyl acetoacetate exists in a tautomeric equilibrium between its keto and enol forms. wikipedia.org In the presence of a base, the α-proton, located on the carbon between the two carbonyl groups, is readily removed to form a resonance-stabilized enolate. wikipedia.org This enolate is a soft nucleophile and can react with various electrophiles. wikipedia.org The nucleophilic character is distributed between the central carbon atom and the oxygen atoms of the carbonyl groups. For C-acylation, reaction conditions are chosen to favor the attack from the central carbon.

Trifluoroacetic anhydride (B1165640) (TFAA) serves as a potent electrophilic source of the trifluoroacetyl group. wikipedia.org The reaction of the ethyl acetoacetate enolate with TFAA introduces the trifluoromethyl group. The highly reactive nature of TFAA facilitates the acylation at the nucleophilic carbon of the enolate. wikipedia.orgorgsyn.org This C-acylation leads to the formation of a tri-carbonyl intermediate which is often unstable. A subsequent retro-Claisen type cleavage can then yield the desired this compound. This tandem Claisen condensation and retro-Claisen cleavage approach has been noted as a method for synthesizing trifluoromethyl ketones. organic-chemistry.org

Reaction of Ethyl Acetoacetate with Trifluoroacetic Anhydride

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. The synthesis of β-keto esters, including fluorinated variants, has benefited significantly from the development of metal-based catalysts.

Transition metal complexes are widely used to catalyze the formation of β-keto esters and related compounds. mostwiedzy.pl These catalysts can activate substrates in various ways, enabling reactions under milder conditions and with greater control.

Ruthenium (Ru) and Rhodium (Rh) Complexes: Ruthenium and rhodium catalysts are particularly effective in hydrogenation and C-H insertion reactions. researchgate.net For instance, Ru-catalyzed conversion of propargylic alcohols to β-oxo esters has been reported. umsl.edu While not a direct synthesis of the title compound, these methodologies highlight the capability of Ru complexes to form the β-keto ester scaffold. Similarly, Rh-catalyzed C-H insertion reactions of α-diazo β-ketoesters are known, though they often favor the formation of five-membered rings. researchgate.net

Titanium (Ti) Complexes: Titanium-catalyzed reactions provide another avenue for β-keto ester synthesis. researchgate.net A titanium-crossed Claisen condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides has been shown to produce β-keto esters in good yields. organic-chemistry.org Additionally, titanium catalysts like Ti(O)(acac)₂ have been used for the transesterification of β-keto esters, demonstrating their utility in modifying this class of compounds. researchgate.net

Copper (Cu) Complexes: Copper catalysts are versatile and have been employed in numerous reactions involving β-keto esters. acs.orgscribd.com These include enantioselective alkylations and annulation reactions to form more complex structures like furans. acs.orgacs.org Copper(II)-catalyzed aerobic deacylation of substituted acetoacetate derivatives is a method for preparing α-keto esters, showcasing the diverse reactivity that can be achieved with copper catalysis on β-keto ester substrates. nih.gov The development of copper-catalyzed asymmetric allylic alkylation of β-keto esters using allylic alcohols further expands the synthetic utility of this metal. researchgate.net

Organocatalytic Scenarios for Asymmetric Synthesis

The pursuit of enantiomerically pure chiral molecules is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Organocatalysis has emerged as a powerful tool, offering an alternative to metal-based catalysts and providing unique reactivity and selectivity. In the context of this compound and related β-keto esters, organocatalysis provides sophisticated pathways for creating stereogenic centers with high fidelity.

Quinidine-Mediated Reactions

Cinchona alkaloids, such as quinidine (B1679956) and its pseudo-enantiomer quinine (B1679958), are privileged scaffolds in organocatalysis. Their bifunctional nature, possessing both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, allows them to activate both nucleophile and electrophile through a network of hydrogen bonds and Brønsted base catalysis.

In reactions involving β-keto esters, cinchona-derived catalysts have demonstrated high efficacy. For instance, in the hydrophosphonylation of α-chloroketones, researchers have noted that the high stereoinduction is attributable to the enantioselective protonation of prochiral enolates by the protonated cinchona alkaloid. unl.pt The catalyst acts as a chiral proton transfer agent, and subsequent hydrogen bonding directs the stereochemical outcome of the reaction. unl.pt Specifically, the use of quinidine tends to yield the (R)-enantiomer of the product, while quinine favors the (S)-enantiomer. unl.pt This principle can be extended to the asymmetric functionalization of the α-position of this compound.

Furthermore, cinchona-derived organocatalysts are effective in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, achieving high enantiomeric ratios (up to 95:5). nih.gov These catalysts can also be employed in the enantioselective trifluoromethylthiolation of various substrates, where they control the formation of a C-SCF₃ bond. researchgate.net The mechanism often involves the activation of the substrate through hydrogen bonding to the catalyst. researchgate.net

Enantioselective Trifluoromethylthiolation

The introduction of a trifluoromethylthio (SCF₃) group into organic molecules can significantly alter their biological and physical properties. The development of methods for the enantioselective trifluoromethylthiolation of prochiral nucleophiles, such as the enolate of this compound, is of considerable interest.

A prominent strategy involves the use of electrophilic trifluoromethylthiolating reagents in conjunction with a chiral organocatalyst. researchgate.netnih.gov One advanced approach is the in situ generation of the active electrophilic SCF₃ species from a stable and easily handled precursor like silver(I) trifluoromethanethiolate (AgSCF₃) and an oxidant such as trichloroisocyanuric acid. nih.gov This method circumvents the use of less stable, pre-formed electrophilic reagents.

The organocatalytic asymmetric trifluoromethylthiolation of oxindoles has been successfully developed using N-(trifluoromethylthio)phthalimide as the SCF₃ source. researchgate.net This reaction yields optically active products with a quaternary stereocenter bearing the SCF₃ group in good yields and with excellent enantioselectivities. researchgate.net Chiral bifunctional catalysts, often derived from cinchona alkaloids or other frameworks, are employed to orchestrate the stereoselective addition. These catalysts bring the substrate and the electrophilic SCF₃ reagent into a well-defined chiral environment, facilitating the enantioselective formation of the Csp³–SCF₃ bond. nih.gov

Table 1: Reagents for Enantioselective Trifluoromethylthiolation

Reagent Type Example(s) Role
SCF₃ Source N-(Trifluoromethylthio)phthalimide, AgSCF₃ Provides the electrophilic "SCF₃⁺" moiety.
Oxidant Trichloroisocyanuric acid Used for in situ generation of the active species from AgSCF₃. nih.gov
Organocatalyst Cinchona alkaloid derivatives Controls the stereoselectivity of the addition.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthetic transformations. Enzymes and whole-cell systems can operate under mild conditions and often provide unparalleled levels of stereoselectivity, which is particularly valuable for the synthesis of chiral fluorinated building blocks.

Enantioselective Bioreduction by Microorganisms (e.g., Kluyveromyces marxianus)

The asymmetric reduction of the ketone in this compound to the corresponding chiral alcohol, ethyl (R)- or (S)-5,5,5-trifluoro-3-hydroxy-pentanoate, is a key transformation. Whole-cell bioreduction using various yeasts has proven effective for this purpose. The yeast Kluyveromyces marxianus has been identified as a particularly useful microorganism for the bioreduction of related fluorinated β-keto esters. researchgate.netscirp.org

In a study on the bioreduction of ethyl 4,4,4-trifluoro-3-oxobutanoate, resting cells of Kluyveromyces marxianus provided the corresponding alcohol with a yield of 81% and an enantiomeric excess (ee) of 29%. researchgate.net While the enantioselectivity was modest for the trifluoro-substrate, the same microorganism showed different selectivity for an analogous trichloro-substrate (73% ee), highlighting that the enzyme's active site is sensitive to the structure of the halide group. researchgate.net Further optimization of reaction conditions or strain selection could enhance the enantiomeric excess for the trifluoro-compound. Other microorganisms, such as Aspergillus niger, have also shown high conversion rates for similar reductions. researchgate.net

Stereoselective Reduction of Keto Group

The stereoselective reduction of the keto group in β-keto esters like this compound is crucial for accessing specific stereoisomers of the corresponding hydroxy esters. Biocatalytic methods are particularly adept at controlling this stereoselectivity.

The success of these biotransformations relies on the presence of enzymes, such as oxidoreductases, within the microbial cells that mediate the hydride transfer from a cofactor (e.g., NADPH) to the carbonyl group with high regio- and stereoselectivity. lookchem.com By screening different yeast strains, it is possible to identify catalysts that favor the formation of a specific diastereomer or enantiomer. lookchem.com For example, in the reduction of a clofibrate (B1669205) analogue, Kluyveromyces marxianus was used to prepare the (2R, 3S) stereoisomer with 97% ee and >99% diastereomeric excess (de), while Saccharomyces cerevisiae produced a different stereoisomer. lookchem.com This demonstrates the power of using a panel of microorganisms to access the full complement of possible stereoisomers from a single prochiral ketone. The choice between using growing cells versus resting cells can also significantly impact the yield and stereoselectivity of the reduction. lookchem.com

Table 2: Bioreduction of Ethyl 4,4,4-trihalide-3-oxobutanoate by Kluyveromyces marxianus

Substrate Yield Enantiomeric Excess (ee) Reference
Ethyl 4,4,4-trifluoro-3-oxobutanoate 81% 29% researchgate.net

Novel Synthetic Strategies and Advanced Techniques

Beyond classical transformations, the development of novel synthetic strategies allows for the efficient construction of complex molecular architectures from this compound and its derivatives. These advanced techniques often involve domino reactions, multicomponent reactions, or novel catalytic systems to build molecular complexity in a single step.

One such advanced strategy is the one-pot, three-component reaction of polyfluoroalkyl-3-oxo esters with α,β-unsaturated aldehydes and a diamine. researchgate.net This approach allows for the rapid synthesis of diverse and complex heterocyclic scaffolds, such as pyrido[1,2-a]pyrimidines, which have significant potential for the creation of new bioactive substances. researchgate.net

Another innovative area is the use of organocatalytic asymmetric homologation. nih.gov This strategy employs reagents like trifluorodiazoethane in the presence of a chiral organocatalyst (e.g., a BINOL derivative) to homologate boronic acids. This method can generate a wide array of chiral α-trifluoromethyl-containing organoboron species with high yields and excellent enantioselectivity. nih.gov These products are versatile intermediates that can be further transformed into chiral alcohols or carboxylic acids.

Furthermore, the development of novel organocatalytic domino reactions represents a significant advance. For example, a Michael addition of a 1,3-dione to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can be followed by an intramolecular cyclization to produce highly functionalized and enantiomerically enriched 3,4-dihydropyrans. semanticscholar.org Such strategies, which form multiple bonds and stereocenters in a single, orchestrated sequence, exemplify the efficiency and elegance of modern synthetic chemistry.

Multicomponent Domino Cyclization Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. When combined with domino (or cascade) sequences, where the product of an initial reaction undergoes further intramolecular transformations, MCRs become powerful tools for the rapid assembly of complex heterocyclic scaffolds.

The pyrido[1,2-a]pyrimidine (B8458354) core is a privileged heterocyclic motif found in numerous biologically active compounds. A one-pot, three-component reaction has been developed for the synthesis of this scaffold utilizing a close structural analog of this compound, namely ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate. researchgate.net This reaction proceeds by combining the fluorinated β-ketoester, an α,β-unsaturated aldehyde, and 1,3-diaminopropane (B46017). researchgate.net

Drawing from this established methodology, a plausible pathway for the formation of a pyrido[1,2-a]pyrimidine scaffold using this compound can be proposed. The reaction would likely involve the initial condensation of 1,3-diaminopropane with the β-keto group of this compound, followed by a Michael addition to the α,β-unsaturated aldehyde and subsequent intramolecular cyclization and dehydration to furnish the final pyrido[1,2-a]pyrimidine product. The trifluoromethyl group in the final product introduces a key pharmacophoric feature.

While direct literature examples for the use of this compound in this specific transformation are not prevalent, the reactivity of related polyfluoroalkyl-β-oxo esters strongly supports its utility in similar multicomponent approaches to construct diverse heterocyclic systems. researchgate.net

The synthesis of bicyclic dihydroquinazoline (B8668462) intermediates represents another significant application of domino reactions involving polyfluorinated β-ketoesters. Research has demonstrated that the three-component reaction of polyfluoroalkyl-3-oxo esters with α,β-unsaturated aldehydes and 2-(aminomethyl)aniline (B1197330) can lead to the formation of 8-(polyfluoro-1-hydroxyalkyl)-6,7,8,11-tetrahydro-9H-pyrido[2,1-b]quinazolin-9-ones. researchgate.net

Notably, under milder reaction conditions, this domino reaction can be controlled to isolate bicyclic dihydroquinazoline intermediates. researchgate.net In the case of trifluoromethyl-containing derivatives, these intermediates exist as the free base. The proposed mechanism for this transformation involves a complex cascade of reactions, highlighting the power of domino strategies in building molecular complexity from simple starting materials. The use of this compound in this reaction would be expected to yield the corresponding trifluoromethyl-substituted bicyclic dihydroquinazoline intermediate, a valuable synthon for further chemical elaboration.

Stereoselective and Enantioselective Preparations

The creation of stereogenic centers, particularly quaternary ones bearing a fluorine atom or a trifluoromethyl group, is a formidable challenge in organic synthesis. This compound serves as a prochiral substrate in the development of catalytic asymmetric methods to access such valuable chiral building blocks.

The enantioselective fluorination of β-keto esters is a well-established strategy for the synthesis of α-fluoro-β-keto esters. A variety of chiral catalysts, including metal complexes and organocatalysts, have been employed to achieve high levels of enantioselectivity.

For acyclic β-keto esters, which are known to be challenging substrates due to their conformational flexibility, significant progress has been made. For instance, the fluorination of ethyl 2-benzyl-3-oxobutanoate using a Cu/diphenylamine-linked bis(oxazoline) catalyst in a ball mill system afforded the product with a moderate yield and enantiomeric excess (ee). mdpi.com Similarly, the use of an Fe(III)-salan complex has shown high efficiency for other acyclic substrates. mdpi.com

The following table summarizes selected results for the asymmetric fluorination of acyclic β-keto esters, demonstrating the influence of the catalyst system on the reaction outcome.

EntrySubstrateCatalyst SystemYield (%)ee (%)
1Ethyl 2-benzyl-3-oxobutanoate (35)Cu/diphenylamine-linked bis(oxazoline)6061
2Ethyl 2-methyl-3-oxobutanoate (33)Cu/diphenylamine-linked bis(oxazoline)5675
3Ethyl 2-allyl-3-oxobutanoate (34)Fe(III)-salan8794
4Ethyl 2-methyl-3-phenyl-3-oxopropanoate (36)Fe(III)-salan9687
5Ethyl 2-methyl-3-oxobutanoate (33)Ni(II)-monooxazoline4125

Data sourced from a 2020 review on the asymmetric preparation of α-quaternary fluorinated β-keto esters. mdpi.com

These examples underscore the potential for developing highly enantioselective methods for the fluorination of this compound at the α-position, which would provide access to valuable chiral synthons with a trifluoromethyl group and a quaternary stereocenter.

The mechanism of enantioselectivity in the metal-catalyzed asymmetric fluorination of β-keto esters is believed to proceed through a common catalytic cycle. mdpi.com The initial step involves the coordination of the β-keto ester to the chiral metal complex. This coordination enhances the acidity of the α-proton, facilitating the formation of a metal enolate. The chiral ligand often plays a crucial role in this deprotonation step.

The subsequent electrophilic fluorination occurs via an SN2-type mechanism, where the enolate attacks the fluorine source. The enantioselectivity of the reaction is determined by the effective shielding of one of the enolate faces by the chiral ligand, which directs the approach of the electrophilic fluorinating agent to the less hindered face.

A proposed catalytic cycle for the asymmetric fluorination using a generic chiral metal complex is depicted below:

Coordination: The β-keto ester coordinates to the chiral metal catalyst.

Enolate Formation: A base, which can be the chiral ligand itself or an external base, removes the α-proton to generate a chiral metal enolate.

Fluorination: The enolate attacks the electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) in a stereocontrolled manner.

Product Release and Catalyst Regeneration: The fluorinated product dissociates from the metal center, regenerating the active catalyst for the next cycle.

The precise nature of the transition state and the non-covalent interactions between the substrate, catalyst, and fluorinating agent are critical for achieving high levels of enantioselectivity and are subjects of ongoing research.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Mechanisms

The chemical behavior of ethyl 5,5,5-trifluoro-3-oxopentanoate is characterized by its susceptibility to nucleophilic attack at the carbonyl carbon and the reducibility of its keto group. These reactions are fundamental to its application in synthetic organic chemistry.

Nucleophilic Addition Reactions

The keto group in this compound is a primary site for nucleophilic addition reactions. The strong electron-withdrawing effect of the adjacent trifluoromethyl group significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and prone to attack by nucleophiles. nih.gov

The presence of the trifluoromethyl group enhances the electrophilicity of the keto group in this compound, facilitating nucleophilic addition reactions. This heightened reactivity is a key characteristic of trifluoromethyl ketones in general. nih.gov The carbonyl carbon in these compounds is a highly active electrophile due to the strong electronegativity of the fluorine atoms. nih.gov

In the presence of alcohols, this compound can undergo nucleophilic addition to form hemiacetals. This reaction involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the keto group. khanacademy.org The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org

The formation of a hemiacetal is a reversible equilibrium process. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent deprotonation to yield the hemiacetal. masterorganicchemistry.comlibretexts.orglibretexts.org

Further reaction with a second equivalent of alcohol under acidic conditions can lead to the formation of an acetal (B89532). libretexts.orglibretexts.org This process involves the protonation of the hemiacetal's hydroxyl group, which then leaves as a water molecule to form an oxonium ion. A second alcohol molecule then attacks this ion, and after deprotonation, the acetal is formed. libretexts.org The removal of water is often necessary to drive the equilibrium towards the acetal product. libretexts.org

Table 1: Reaction Conditions for Hemiacetal and Acetal Formation

ReactantReagentConditionsProduct
This compoundAlcohol (e.g., Methanol (B129727), Ethanol)Acid catalyst (e.g., HCl, H₂SO₄)Hemiacetal
HemiacetalAlcohol (excess)Acid catalyst, removal of waterAcetal

This table provides a generalized overview of the conditions for hemiacetal and acetal formation.

Reduction Reactions of the Keto Group

The keto group of this compound can be readily reduced to a secondary alcohol. This transformation is a common and synthetically useful reaction.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of the keto group in this compound. Both reagents act as a source of hydride ions (H⁻), which are potent nucleophiles. youtube.compressbooks.pub

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is often preferred for its selectivity and safer handling. youtube.com It readily reduces ketones to alcohols. pressbooks.pub The reaction is typically carried out in protic solvents like methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent, LiAlH₄ will also reduce the ester group in addition to the ketone. youtube.commasterorganicchemistry.com To selectively reduce the ketone, milder conditions and careful control of stoichiometry are necessary. Reactions with LiAlH₄ are typically performed in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF).

Table 2: Comparison of Reducing Agents for this compound

Reducing AgentReactivitySolventsProducts
Sodium Borohydride (NaBH₄)Milder, more selective for ketonesMethanol, EthanolEthyl 5,5,5-trifluoro-3-hydroxypentanoate
Lithium Aluminum Hydride (LiAlH₄)Stronger, can also reduce estersAnhydrous Tetrahydrofuran (THF)Can lead to reduction of both keto and ester groups

This table summarizes the characteristics and outcomes of using different reducing agents.

The reduction of the keto group in this compound results in the formation of a hydroxyl group (-OH), converting the ketone into a secondary alcohol, specifically ethyl 5,5,5-trifluoro-3-hydroxypentanoate. The mechanism involves the nucleophilic attack of a hydride ion from the reducing agent on the electrophilic carbonyl carbon. youtube.compressbooks.pub This is followed by a workup step, typically with a weak acid, to protonate the resulting alkoxide ion and yield the alcohol. pressbooks.pub

Nucleophilic Substitution Reactions of the Ester Group

The ester group of this compound is susceptible to nucleophilic substitution reactions, a common characteristic of esters. This reactivity allows for the modification of the ester functionality, leading to the formation of a variety of derivatives.

Through nucleophilic substitution, the ethoxy group (-OCH2CH3) of the ester can be replaced by other nucleophiles. This process is fundamental to the synthesis of various derivatives, including other esters (via transesterification), amides (by reaction with amines), and carboxylic acids (through hydrolysis). These reactions significantly broaden the synthetic utility of this compound, enabling its incorporation into a wide range of molecular scaffolds. For instance, its role as an intermediate in the synthesis of bioactive compounds and fluorinated pharmaceuticals has been noted. The ability to form diverse derivatives is crucial for developing new therapeutic agents and specialty chemicals.

Transesterification Reactions

Transesterification is a specific type of nucleophilic acyl substitution where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction is particularly relevant for β-keto esters like this compound. nih.gov

A notable feature of the transesterification of β-keto esters is the potential for selectivity. It is possible to selectively transesterify a β-keto ester group in the presence of other ester types, such as simple esters or α-keto esters. nih.gov This selectivity is attributed to the unique electronic and structural properties conferred by the β-keto arrangement.

The mechanism of transesterification for β-keto esters can proceed through different pathways. One proposed mechanism involves the formation of an enol intermediate. nih.gov The presence of an enolizable α-proton and the ability of the two carbonyl groups to chelate to a catalyst are important factors in this pathway. nih.gov An alternative mechanism suggests the formation of an acylketene intermediate. nih.gov The specific pathway can be influenced by the reaction conditions and the catalyst employed. Both acidic and basic conditions can be used to facilitate transesterification, each with its own mechanistic nuances. masterorganicchemistry.com For example, under basic conditions, the reaction typically proceeds via a two-step addition-elimination sequence initiated by an alkoxide. masterorganicchemistry.com

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity of this compound.

Enhanced Electrophilicity of the Keto Group

The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent keto group. This increased electrophilicity makes the carbonyl carbon of the ketone more susceptible to nucleophilic attack. This effect is a key factor in many of the reactions involving this compound, facilitating nucleophilic addition reactions at the keto position. The heightened reactivity of the keto group, due to the -CF3 group, is a critical aspect of its utility in synthesizing complex organic molecules and fluorinated compounds. nih.gov

Impact on Reaction Selectivity and Rate

The reactivity of this compound is significantly influenced by the presence of the trifluoromethyl (-CF₃) group. This strongly electron-withdrawing group enhances the electrophilicity of the adjacent ketone carbonyl carbon, making it a prime target for nucleophilic attack. This heightened reactivity can have a profound impact on both the rate and selectivity of reactions.

In multicomponent reactions, the choice of solvent and stoichiometry can dictate the reaction pathway and product distribution. For instance, in reactions involving the closely related ethyl trifluoropyruvate, varying the solvent between 1,4-dioxane (B91453) and THF, or changing the molar ratio of reactants, leads to the formation of different heterocyclic products. nih.gov A similar sensitivity to reaction conditions would be expected for this compound. The presence of a bulky substituent in a reacting partner can also enhance stereoselectivity, acting as a conformational anchor to favor the formation of a single diastereomer. nih.gov The high reactivity of the polyfluoroacyl group is a key driver in these transformations, enabling the formation of complex molecules from simple precursors. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the detailed step-by-step mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction. nih.gov This allows researchers to determine the activation Gibbs free energy (ΔG*), which is directly related to the reaction rate, and to identify the most energetically favorable reaction pathway. sumitomo-chem.co.jp

Conceptual DFT Calculations for Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules using a set of indices derived from how the electron density changes. mdpi.comsemanticscholar.org These reactivity indices offer a powerful lens for predicting and rationalizing the chemical behavior of compounds like this compound. uss.cl

Key global reactivity indices include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. More negative values suggest a better electrophile. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher ω value indicates a stronger electrophile. semanticscholar.org

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons. mdpi.com

For this compound, the strong electron-withdrawing nature of the -CF₃ group is expected to result in a more negative chemical potential and a higher electrophilicity index compared to its non-fluorinated analogs. This makes it a strong electrophile, susceptible to nucleophilic attack.

Local reactivity indices, such as the Fukui function or Parr functions (Pk+ and Pk-), pinpoint the most reactive sites within a molecule for electrophilic and nucleophilic attack, respectively. mdpi.com For this compound, the carbonyl carbon at the C3 position would be predicted to have the highest value for the electrophilic Parr function (Pk+), confirming it as the primary site for nucleophilic attack.

Table 1: Representative Conceptual DFT Reactivity Descriptors. (Note: These are illustrative values based on the expected chemical properties; they are not from a published experimental or computational study on this specific molecule).
DescriptorSymbolFormulaPredicted Value (Illustrative)Interpretation
Electronic Chemical Potentialμ(EHOMO + ELUMO) / 2-4.5 eVHigh propensity to accept electrons.
Chemical HardnessηELUMO - EHOMO6.0 eVRelatively high resistance to electron cloud deformation.
Global Electrophilicityωμ2 / (2η)1.69 eVClassified as a strong electrophile. semanticscholar.org
Global NucleophilicityNEHOMO(Nu) - EHOMO(TCE)-1.5 eVPoor nucleophile.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, often regulating virulence factors and biofilm formation. nih.gov Interrupting this signaling pathway is a promising strategy for developing novel antimicrobial agents. In many pathogenic bacteria, such as Pseudomonas aeruginosa, transcriptional regulator proteins like LasR are key components of the QS system and represent important drug targets. nih.gov

Molecular docking simulations can be used to evaluate this compound as a potential inhibitor of a QS protein like LasR. The simulation would place the compound into the protein's active site and calculate a binding energy, which indicates the strength of the interaction. A lower (more negative) binding energy suggests a more stable protein-ligand complex. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site.

Table 2: Representative Molecular Docking Results for a Ligand with a Quorum Sensing Protein (LasR). (Note: This table is illustrative of the data generated in such a study and does not represent actual results for this compound).
LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundLasR (P. aeruginosa)-7.2Trp60, Ser129, Tyr56Hydrogen Bond, Hydrophobic
Natural Ligand (3-oxo-C12-HSL)LasR (P. aeruginosa)-8.5Trp60, Ser129, Arg61Hydrogen Bond, Hydrophobic

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

As a versatile chemical building block, Ethyl 5,5,5-trifluoro-3-oxopentanoate provides a scaffold for introducing the trifluoromethyl group into larger, more complex molecules. This is particularly significant because the inclusion of fluorine atoms can dramatically alter a molecule's properties. nih.gov

Research Findings on Fluorinated Pharmaceuticals:

The introduction of fluorine can improve metabolic stability and membrane permeation of drug candidates. nih.gov

Fluorinated compounds are integral to the design of modern pharmaceuticals, with numerous FDA-approved drugs containing fluorine. ccspublishing.org.cn

The trifluoromethyl group, in particular, is used to enhance the lipophilicity and stability of drug molecules.

In the agrochemical industry, this compound is explored as an intermediate for creating new pesticides and herbicides. Similar to its role in pharmaceuticals, the trifluoromethyl group can impart desirable properties to agrochemicals, such as increased stability and biological activity. The use of trifluoromethyl-containing building blocks is a well-established method for the synthesis of various agrochemicals, including herbicides and fungicides. nih.gov

The reactivity of this compound also makes it a valuable precursor for a variety of specialty chemicals. These are materials produced for specific, high-value applications. For instance, analogous fluorinated compounds are used to create specialty chemicals such as fluorinated polymers and surfactants, which possess unique properties like enhanced thermal stability and chemical resistance.

Construction of Heterocyclic Systems

The compound is a key reactant in the synthesis of heterocyclic structures, which are core components of many biologically active molecules. Its keto-ester functionality allows for cyclization reactions with various nucleophiles to form diverse ring systems.

A notable application of fluorinated keto-esters analogous to this compound is in the multicomponent domino cyclization to produce γ-lactam annulated oxazacycles. nih.gov The γ-lactam framework is a significant motif found in numerous natural and synthetic bioactive compounds. nih.govnih.gov These reactions offer an efficient pathway to complex bicyclic systems from simple starting materials. nih.gov

Research has demonstrated that fluorine-containing tetrahydropyrrolo[2,1-b]oxazol-5-ones can be synthesized through the cyclization of amino alcohols with fluorinated oxo-esters. nih.govresearchgate.net Specifically, the reaction of an amino alcohol with a compound like this compound would proceed through a domino mechanism. This process involves the formation of an initial adduct followed by an intramolecular cyclization and dehydration to yield the final bicyclic γ-lactam structure. nih.gov The synthesis of these fluorine-containing bicyclic lactams is of significant interest for creating novel heterocyclic compounds with potential biological activities. nih.govresearchgate.net

Synthesis of γ-Lactam Annulated Oxazacycles

Tetrahydropyrrolo[2,1-b]benchchem.comgoogle.comoxazine-6-ones

The synthesis of fused heterocyclic systems such as tetrahydropyrrolo[2,1-b] google.comoxazine-6-ones often involves the cyclization of amino alcohols with γ-keto esters. While this class of compounds holds great synthetic potential for creating analogues of natural alkaloids, detailed research findings specifically documenting the use of this compound for the synthesis of tetrahydropyrrolo[2,1-b] google.comoxazine-6-ones (or the specified tetrahydropyrrolo[2,1-b] google.comgoogle.comoxazine-6-ones) are not available in the reviewed scientific literature. Studies on similar fluorinated bicycles have utilized related, but structurally distinct, precursors such as methyl 5,5,5-trifluoro-4-oxopentanoate.

Pyrido[1,2-a]pyrimidine (B8458354) Scaffold Synthesis

The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. The synthesis of this scaffold can be achieved through various multi-component reactions. However, based on a review of published research, there are no specific documented examples of the synthesis of the pyrido[1,2-a]pyrimidine scaffold directly utilizing this compound as a starting material. Existing methodologies for creating fluorinated versions of this scaffold have been reported using other fluorinated building blocks, such as ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate.

Development of Chiral Compounds

The presence of a ketone in this compound allows for asymmetric transformations, making it a valuable starting point for the synthesis of chiral molecules. The trifluoromethyl group can impart unique biological properties to the final products.

Synthesis of Fluorinated Analogues of Natural Products

The incorporation of fluorine into natural products is a well-established strategy for modifying their biological activity, metabolic stability, and lipophilicity. This compound is a promising, though not yet widely documented, starting material for creating fluorinated analogues of natural products.

Research Findings on Synthetic Strategies

Synthetic ApproachPotential Application with this compound
Asymmetric Reduction The ketone can be asymmetrically reduced to a hydroxyl group, creating a chiral secondary alcohol. This intermediate can be carried forward to mimic chiral substructures found in natural products.
Aldol and Knoevenagel Condensations The active methylene (B1212753) group can be used in condensations with various aldehydes and ketones to build carbon skeletons, which can then be cyclized to form fluorinated heterocyclic or carbocyclic natural product analogues.
Nucleophilic Addition to Ketone Organometallic reagents can add to the ketone, creating a chiral tertiary alcohol and introducing further complexity.

While specific examples of completed total syntheses of fluorinated natural product analogues starting from this compound are not prevalent in peer-reviewed literature, its chemical reactivity makes it an ideal candidate for such endeavors. The trifluoromethyl group is a bioisostere for other groups and can block metabolic oxidation, making it a desirable feature in the design of novel, more robust analogues of existing natural products.

Pharmacological and Agrochemical Research Applications

Design and Synthesis of Therapeutic Agents

The incorporation of fluorine into drug candidates is a widely used strategy to improve their pharmacological profiles. Ethyl 5,5,5-trifluoro-3-oxopentanoate serves as a key intermediate in this process, enabling the creation of fluorinated pharmaceuticals with desirable characteristics.

Fluorinated Pharmaceuticals with Enhanced Metabolic Stability

The introduction of a trifluoromethyl group (-CF3) from this compound into a drug molecule can significantly enhance its metabolic stability. This is because the carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic degradation in the body. This increased stability can lead to a longer duration of action and improved bioavailability of the drug. The trifluoromethyl group can also increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target site.

Potential in Drug Development (e.g., Cancer, Infectious Diseases)

While specific, named therapeutic agents directly synthesized from this compound are not yet widely reported in publicly available research, its utility as a precursor for biologically active molecules is well-established. For instance, trifluoromethyl-containing heterocyclic compounds, such as pyrazoles, are a well-known class of compounds with a broad range of pharmacological activities, including anticancer and anti-infective properties. The synthesis of such compounds often involves the use of fluorinated building blocks like this compound. The reactivity of this β-keto ester allows for its cyclization with various reagents to form the core structures of these potent molecules. Research in this area is ongoing, with a focus on leveraging the unique properties of this compound to design next-generation therapies.

Agrochemical Development

In the field of agrochemicals, the drive for more effective and environmentally benign products is continuous. This compound plays a role in the synthesis of new agrochemicals with improved performance.

Synthesis of Agrochemicals with Enhanced Efficacy

The principles that make this compound valuable in pharmaceuticals also apply to agrochemicals. The incorporation of the trifluoromethyl group can lead to pesticides and herbicides with greater potency and stability. One example of a class of agrochemicals that can be synthesized using this precursor is trifluoromethyl-substituted pyrazole (B372694) derivatives. These compounds have been shown to possess significant herbicidal activity. The synthesis typically involves the reaction of this compound with a substituted hydrazine, leading to the formation of a pyrazole ring with a trifluoromethyl group at a key position. The resulting compounds can exhibit potent and selective herbicidal effects, contributing to improved crop protection.

Investigation of Biological Activities (Excluding Dosage/Administration)

Beyond its role as a synthetic intermediate, derivatives of this compound are themselves subjects of biological investigation, particularly in the area of antimicrobial research.

Antimicrobial Screening and Quorum Sensing Inhibition

Recent studies have explored the potential of β-keto esters, a class of compounds to which this compound belongs, as antimicrobial agents. A key area of interest is their ability to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation.

One study investigated a series of β-keto esters for their ability to inhibit QS. The research was based on the structural similarity of these compounds to the autoinducer N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), a key signaling molecule in many bacterial QS systems. The findings from this research on analogous compounds suggest a promising avenue for the development of novel antimicrobial strategies that target bacterial communication rather than directly killing the bacteria, which may help to reduce the development of antibiotic resistance. The trifluoromethyl group in this compound could potentially enhance the binding affinity and inhibitory activity of such derivatives.

Against Human Pathogenic Bacteria (Pseudomonas aeruginosa, Staphylococcus aureus)

No peer-reviewed research articles or studies were found to substantiate any antibacterial activity of this compound against Pseudomonas aeruginosa or Staphylococcus aureus.

Against Phytopathogenic Bacteria (Pseudomonas syringae, Agrobacterium tumefaciens)

There is no available scientific literature or research data on the effects of this compound on the phytopathogenic bacteria Pseudomonas syringae or Agrobacterium tumefaciens.

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl 5,5,5-trifluoro-3-oxopentanoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions or esterification of fluorinated precursors. For example, analogous β-keto esters (e.g., ethyl 5,5-dimethoxy-3-oxopentanoate) are synthesized using catalytic hydrogenation with Ru or Rh complexes under high-pressure H₂ (50 bar) and elevated temperatures (50°C), achieving high yields . For trifluoro derivatives, fluorinated acetylacetone precursors may undergo esterification with ethanol in the presence of acid catalysts. Optimization involves adjusting substrate/catalyst ratios (up to 20,000:1 in hydrogenation), solvent polarity (methanol or THF), and reaction time to maximize purity and yield .

Q. How can researchers ensure the purity of this compound during synthesis?

Methodological Answer: Purification typically involves fractional distillation under reduced pressure (e.g., 3 mm Hg for similar esters) followed by column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity is confirmed via GC-MS or HPLC with fluorinated-phase columns to resolve trifluoro contaminants. For example, distillation of ethyl 3-methyl-4-oxopentanoate achieved >95% purity, as validated by mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

Methodological Answer:

  • NMR : ¹H and ¹⁹F NMR are essential for identifying proton environments and fluorine coupling patterns. For instance, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR.
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the keto-ester functionality.
    Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) can be resolved using 2D NMR (COSY, HSQC) or X-ray crystallography to confirm stereoelectronic effects from the trifluoro group .

Q. What safety protocols are necessary when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for fluorinated compound resistance) and tight-sealed goggles to prevent ocular exposure .
  • Ventilation : Work in a fume hood due to potential volatility and inhalation hazards.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents or amines). This is evidenced by faster acylation rates compared to non-fluorinated analogs. Kinetic studies using UV-Vis spectroscopy or in situ IR can quantify this effect .

Advanced Research Questions

Q. How can enantioselective synthesis of β-hydroxy derivatives of this compound be achieved, and what catalysts are most effective?

Methodological Answer: Enantioselective hydrogenation using chiral Ru or Rh catalysts (e.g., Ru[(R)-BINAP]Cl₂) can produce β-hydroxy esters with >98% ee. Key parameters include:

  • Catalyst Loading : Substrate/catalyst ratios up to 20,000:1.
  • Pressure/Temperature : 50 bar H₂ at 50°C in methanol.
  • Ligand Optimization : BINAP ligands outperform DuPHOS in enantiocontrol for β-keto esters .

Q. Table 1: Catalyst Performance in Enantioselective Hydrogenation

Catalystee (%)ConditionsReference
Ru[(R)-BINAP]Cl₂98.750 bar H₂, 50°C, MeOH
Rh-MonoPhos85.230 bar H₂, 40°C, THF

Q. What computational tools can predict the compound’s behavior in radical fluorination reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways and transition states. For example, fluorination at the γ-position can be predicted by analyzing radical stability and spin density distributions. Software like Gaussian or ORCA is used to simulate Fukui indices for electrophilic attack sites .

Q. How do solvent effects impact the compound’s stability during long-term storage?

Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize the keto-enol tautomer equilibrium, reducing degradation. Accelerated aging studies under varying humidity and temperature (25–40°C) show <5% decomposition over 6 months when stored in anhydrous DMSO. Stability is monitored via periodic HPLC analysis .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated β-keto esters?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in statin precursor synthesis).
  • Structural Analog Testing : Evaluate this compound alongside analogs (e.g., ethyl 4,4-difluoro-3-oxopentanoate) to isolate fluorine’s role .
  • Crystallography : Resolve stereochemical ambiguities affecting bioactivity .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer: It is a key intermediate for statin side chains (e.g., rosuvastatin) via:

Hydrogenation : To β-hydroxy ester (98% ee) .

Ylide Formation : React with triphenylphosphine to generate Wittig reagents for C-C bond formation .

Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce aryl groups.

Q. Table 2: Synthetic Pathway to Rosuvastatin Intermediate

StepReaction TypeKey Reagent/ConditionsOutcome
1HydrogenationRu[(R)-BINAP]Cl₂, 50 bar H₂R-β-hydroxy ester (98% ee)
2Ylide FormationPPh₃, CBr₄, DCMPhosphorane intermediate
3Wittig ReactionAldehyde, 60°C, THFChiral side chain

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.